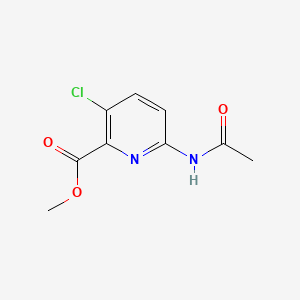

Methyl 6-acetamido-3-chloropicolinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-acetamido-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSOQQFPAKOPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682438 | |

| Record name | Methyl 6-acetamido-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-62-4 | |

| Record name | Methyl 6-acetamido-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anticipated Chemical Properties of Methyl 6-acetamido-3-chloropicolinate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

This guide, therefore, adopts a predictive and comparative approach, leveraging established principles of organic chemistry and a critical analysis of structurally analogous compounds. By examining the known properties of closely related picolinate derivatives, we can construct a scientifically grounded forecast of the chemical behavior of Methyl 6-acetamido-3-chloropicolinate. This document is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this novel compound.

Molecular Structure and Inferred Physicochemical Properties

The foundational step in predicting the chemical properties of a molecule is a thorough analysis of its structure. This compound is a substituted pyridine derivative with three key functional groups that will dictate its overall characteristics: a methyl picolinate core, a chloro substituent at the 3-position, and an acetamido group at the 6-position.

Table 1: Comparative Physicochemical Properties of Analogous Picolinate Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Methyl 6-chloropicolinate | C₇H₆ClNO₂ | 171.58[1] | A foundational analog with a chloro group at the 6-position. |

| Methyl 3-bromo-6-chloropicolinate | C₇H₅BrClNO₂ | 250.48[2] | Provides insight into the effect of an additional halogen substituent. |

| Methyl 6-aminopicolinate | C₇H₈N₂O₂ | 152.15[3] | The amino precursor to the acetamido group. |

| Methyl 6-amino-3-chloropicolinate | C₇H₇ClN₂O₂ | 186.6[4] | The direct precursor to the target molecule. |

| This compound (Predicted) | C₉H₉ClN₂O₃ | ~228.63 |

Based on the structure, we can infer the following:

-

Solubility: The presence of the polar acetamido and ester functional groups would suggest some solubility in polar organic solvents such as ethanol, methanol, and ethyl acetate. The pyridine ring itself also contributes to polarity. However, the chloro substituent and the overall aromatic character might limit its solubility in water.

-

Melting Point: The melting point is expected to be a crystalline solid at room temperature. For comparison, Methyl 6-chloropyridine-3-carboxylate has a melting point of 86-90 °C. The introduction of the acetamido group, which can participate in hydrogen bonding, is likely to result in a higher melting point for the target molecule.

-

Stability: The compound should be stored at low temperatures, potentially around -20°C, to minimize degradation, a common practice for similar research chemicals.[4] It should be protected from strong acids, bases, and oxidizing agents.

Predicted Spectroscopic Signature

While experimental spectra are unavailable, we can predict the key features that would be observed in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~8.0-8.5 ppm (d, 1H), ~7.5-8.0 ppm (d, 1H), ~3.9 ppm (s, 3H), ~2.2 ppm (s, 3H), ~9.0-10.0 ppm (s, 1H) | Aromatic protons on the pyridine ring, methyl ester protons, acetamido methyl protons, and the NH proton of the acetamido group. |

| ¹³C NMR | ~165-170 ppm (C=O, ester), ~168-172 ppm (C=O, amide), ~140-160 ppm (aromatic C-N and C-Cl), ~110-130 ppm (aromatic C-H), ~52 ppm (O-CH₃), ~25 ppm (C-CH₃) | Carbonyl carbons of the ester and amide, aromatic carbons, and the methyl carbons. |

| IR | ~3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretch, ester), ~1680 cm⁻¹ (C=O stretch, amide), ~1550-1600 cm⁻¹ (C=C and C=N stretch) | Characteristic vibrational modes for the amide, ester, and pyridine functionalities. |

Anticipated Reactivity and Synthetic Pathways

The reactivity of this compound will be governed by the interplay of its functional groups.

-

The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The chloro and ester substituents are electron-withdrawing, further deactivating the ring towards electrophilic aromatic substitution. The acetamido group is an activating group, but its effect might be tempered by the other substituents.

-

The Chloro Group: The chlorine atom at the 3-position is a potential site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.

-

The Acetamido Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield Methyl 6-amino-3-chloropicolinate.

-

The Methyl Ester: The ester group is susceptible to hydrolysis to the corresponding carboxylic acid or transesterification in the presence of an alcohol and a suitable catalyst.

Proposed Synthetic Workflow

A plausible synthetic route to this compound would likely start from a more readily available precursor, such as Methyl 6-amino-3-chloropicolinate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Predictive Acetylation Procedure

This is a hypothetical protocol based on standard organic synthesis methodologies.

-

Dissolution: Dissolve Methyl 6-amino-3-chloropicolinate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the cooled solution. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine (1.5 eq) should be included to scavenge the acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety and Handling Considerations

Given the lack of specific toxicity data, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. For its analogs:

-

Methyl 6-chloropicolinate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Methyl 6-chloropyridine-3-carboxylate may cause an allergic skin reaction and causes serious eye irritation.

Therefore, the following precautions are strongly recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. As with its amino precursor, storage at -20°C is advisable.[4]

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the chemical properties of this compound. The information presented herein is derived from a systematic analysis of its constituent functional groups and a comparative study of its closest structural analogs.

For researchers and drug development professionals, this document should serve as a valuable starting point for the synthesis, characterization, and exploration of the biological activities of this novel compound. The next critical steps will be the actual synthesis and rigorous experimental characterization to validate and expand upon the predictions made in this guide. Such empirical data will be invaluable to the broader scientific community and will undoubtedly pave the way for new discoveries and applications.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 242723, Methyl 6-chloropicolinate. Retrieved from [Link].

-

American Elements (n.d.). Methyl 3-bromo-6-chloropicolinate. Retrieved from [Link].

Sources

Unlocking the Potential of Substituted Chloropicolinates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted chloropicolinates represent a versatile and highly functionalized class of heterocyclic compounds with a growing spectrum of applications across various scientific disciplines. Initially recognized for their potent herbicidal properties, ongoing research has unveiled their significant potential in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the current and emerging research applications of substituted chloropicolinates. We will delve into the core mechanisms of action, provide detailed experimental protocols for synthesis and evaluation, and explore the critical structure-activity relationships that govern their efficacy. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore and harness the unique chemical and biological attributes of this promising class of molecules.

Introduction: The Versatile Chloropicolinate Scaffold

The picolinate scaffold, a pyridine ring bearing a carboxylic acid group, is a "privileged" structure in medicinal chemistry and agrochemical research.[1] The introduction of a chlorine atom and further substitutions on the pyridine ring gives rise to substituted chloropicolinates, a class of compounds with fine-tuned electronic and steric properties. This tunability allows for the rational design of molecules with specific biological targets and desired activities.

The presence of the chlorine atom can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The carboxylate group, or its ester or amide derivatives, provides a key interaction point for many biological receptors and can be modified to modulate solubility and cell permeability. This guide will explore the diverse applications stemming from this versatile chemical architecture.

Agrochemical Applications: From Weed Control to Fungal Inhibition

Substituted chloropicolinates have made a significant impact in the agricultural sector, primarily as herbicides and, to a lesser extent, as fungicides.

Herbicidal Activity: Synthetic Auxin Mimics

A prominent application of substituted chloropicolinates is in the development of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[3]

Substituted chloropicolinate herbicides function by hijacking the plant's natural auxin signaling pathway.[4] The key steps are as follows:

-

Perception: The chloropicolinate molecule binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] This binding is a critical step that initiates the downstream signaling cascade.

-

Derepression of Transcription: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[6]

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of a host of auxin-responsive genes.[6]

-

Physiological Effects: The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty, cell elongation, and ultimately, plant death.[7] A key downstream effect is the overproduction of ethylene and abscisic acid (ABA), which contribute significantly to the herbicidal symptoms.[8]

Diagram: Mechanism of Action of Chloropicolinate Herbicides

Caption: Simplified workflow of the herbicidal action of substituted chloropicolinates as synthetic auxin mimics.

The herbicidal efficacy of substituted chloropicolinates is highly dependent on the nature and position of substituents on the pyridine ring.

| Substituent Position | Influence on Herbicidal Activity |

| C4-Amino Group | Generally crucial for high herbicidal activity. |

| C3-Chloro Group | Contributes to the overall electronic properties and binding affinity. |

| C5-Fluoro Group | Can enhance herbicidal potency. |

| C6-Substituent | A key position for modification. Aryl or pyrazolyl substitutions have led to the development of highly potent herbicides. The nature of the substituent on these aromatic rings (e.g., electron-withdrawing or -donating groups) and their position (ortho, meta, para) significantly impacts activity. For instance, substituents at the 2 and 4 positions of a phenyl ring at C6 often exhibit better inhibitory effects than those at the 3 position.[9] |

This protocol provides a general method for the initial screening of the herbicidal potential of substituted chloropicolinates using a seed germination and root growth inhibition assay.

Materials:

-

Substituted chloropicolinate compounds

-

Acetone (for stock solution preparation)

-

Tween-80 (surfactant)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of each test compound in acetone (e.g., 10 mg/mL).

-

Prepare serial dilutions of the stock solution to achieve the desired final concentrations (e.g., 1, 10, 100, 500 µM).

-

The final test solutions should contain a small percentage of acetone and a surfactant like Tween-80 (e.g., 0.1%) to aid in dissolution and uniform application. A control solution containing only acetone and Tween-80 at the same concentration should also be prepared.

-

-

Seed Plating:

-

Place a sheet of filter paper in each Petri dish.

-

Pipette a fixed volume (e.g., 5 mL) of the test solution or control solution onto the filter paper, ensuring it is evenly moistened.

-

Place a predetermined number of seeds (e.g., 20) of the target weed and crop species on the filter paper in separate, labeled Petri dishes.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle) for a specified period (e.g., 7-10 days).

-

-

Data Collection and Analysis:

-

After the incubation period, measure the root length and shoot length of the germinated seedlings.

-

Calculate the percentage of inhibition for each concentration compared to the control using the formula: % Inhibition = [(Control Length - Treatment Length) / Control Length] * 100

-

The IC50 (concentration required to inhibit growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Fungicidal Activity

While less explored than their herbicidal properties, some substituted chloropicolinates have demonstrated fungicidal activity. The proposed mechanism of action for many antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11]

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process involving several key enzymes. Inhibition of these enzymes disrupts membrane integrity and function, leading to fungal cell death.[12] While specific studies on chloropicolinates are limited, it is hypothesized that they may target enzymes such as lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway.[11]

Medicinal Chemistry Applications: A New Frontier

The structural features that make substituted chloropicolinates effective agrochemicals also render them attractive scaffolds for the development of novel therapeutic agents.

Antimycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new antimycobacterial agents. Substituted chloropicolinates have emerged as a promising class of compounds in this area.

The precise mechanism of action of chloropicolinates against M. tuberculosis is still under investigation. However, some studies suggest that they may act as inhibitors of MurB, an enzyme involved in the biosynthesis of the bacterial cell wall precursor, peptidoglycan.[13] The disruption of cell wall synthesis is a well-established strategy for antibacterial drug development.

-

Mimicking Existing Drugs: The design of some antitubercular chloropicolinates has involved mimicking the structures of known anti-TB drugs like isoniazid, which contains an isonicotinamide moiety.[13]

-

Substituent Effects: The presence of electron-withdrawing groups on a phenyl ring substituent can increase the anti-TB activity, potentially by increasing the hydrophilicity of the molecule.[13]

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[14][15]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microplates

-

Substituted chloropicolinate compounds dissolved in DMSO

-

Alamar Blue reagent

-

Tween 80 (5% solution)

-

Positive control drug (e.g., isoniazid, rifampicin)

-

Negative control (no drug)

Procedure:

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.

-

-

Plate Preparation:

-

Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to minimize evaporation.

-

Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

-

Add the test compounds and control drugs to the appropriate wells and perform serial dilutions across the plate. The final volume in each well should be 200 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compounds and controls.

-

Seal the plates with parafilm and incubate at 37°C.

-

-

Addition of Alamar Blue and Reading:

-

After 5-7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to one control well (no drug, with bacteria).

-

Incubate for another 24 hours.

-

If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue and Tween 80 mixture to all other wells.

-

Incubate for an additional 24 hours and record the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[16]

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[6][17]

The NF-κB transcription factors are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[19] Substituted chloropicolinates may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα or the nuclear translocation of NF-κB.

Diagram: The NF-κB Signaling Pathway in Inflammation

Caption: Potential points of inhibition of the NF-κB signaling pathway by substituted chloropicolinates.

RAW 264.7 murine macrophage-like cells are a common model for studying inflammation in vitro.[8]

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Substituted chloropicolinate compounds

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

MTT or CCK-8 assay for cell viability

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

-

Cell Viability Assay:

-

Perform an MTT or CCK-8 assay on a parallel plate to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions. A decrease in nitrite levels indicates inhibition of iNOS activity.[1]

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.[20]

-

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The pyridine scaffold is present in many anticancer drugs, and substituted chloropicolinates are being investigated for their potential in this area.[21]

The anticancer mechanisms of substituted chloropicolinates are likely diverse and may involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor progression.[9][22] Some small molecules have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its oncogenic functions.[23] Substituted chloropicolinates may be designed to target the STAT3 signaling pathway.

-

Kinase Inhibition: Protein kinases are key regulators of cellular processes and are often dysregulated in cancer. Many kinase inhibitors have been developed as anticancer drugs. The chloropicolinate scaffold could serve as a template for the design of inhibitors of specific kinases involved in cancer.

-

Induction of Apoptosis: Evasion of apoptosis (programmed cell death) is a hallmark of cancer. Novel anticancer agents often work by inducing apoptosis in cancer cells. Substituted chloropicolinates may trigger apoptotic pathways through various mechanisms, such as the generation of reactive oxygen species (ROS) or the modulation of pro- and anti-apoptotic proteins.[24]

The SAR for anticancer chloropicolinates is an active area of research. Key considerations include:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, will affect its ability to cross cell membranes and reach intracellular targets.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can facilitate binding to the active sites of target proteins.

-

Steric Factors: The size and shape of the substituents will determine the steric complementarity with the binding pocket of the target.

Other Potential Research Applications

The unique chemical properties of substituted chloropicolinates open up possibilities for their use in other fields.

Coordination Chemistry and Catalysis

Picolinic acid and its derivatives are excellent chelating agents that can form stable complexes with a wide range of metal ions.[5][25] These metal complexes have potential applications in:

-

Catalysis: Chloropicolinate-metal complexes can be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[26] The electronic and steric properties of the chloropicolinate ligand can be tuned to modulate the catalytic activity and selectivity of the metal center.

-

Materials Science: The self-assembly of chloropicolinate ligands with metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, such as porosity, luminescence, and magnetism.[14]

Conclusion and Future Perspectives

Substituted chloropicolinates have proven to be a remarkably versatile class of compounds, with established applications in agriculture and burgeoning potential in medicine and materials science. Their synthetic tractability allows for the creation of large libraries of derivatives with diverse functionalities, making them an attractive platform for drug discovery and the development of novel functional materials.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will enable more rational drug design.

-

Exploring new therapeutic areas: The investigation of substituted chloropicolinates for other diseases, such as viral infections and neurodegenerative disorders, could yield new therapeutic leads.

-

Developing novel catalytic systems: The design and synthesis of new chloropicolinate-metal complexes could lead to the discovery of highly efficient and selective catalysts for important chemical transformations.

The continued exploration of the chemical space of substituted chloropicolinates holds great promise for addressing significant challenges in agriculture, human health, and technology.

References

-

A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). International Journal of ChemTech Research. [Link]

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2024). Food Safety and Health. [Link]

-

Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2020). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

-

cheminformatics review of auxins as herbicides. (2017). Journal of Experimental Botany. [Link]

-

Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls. [Link]

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (2020). ACS Omega. [Link]

-

NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy. [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. (2025). ResearchGate. [Link]

-

Methyl 6-chloropicolinate. (n.d.). PubChem. [Link]

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2020). Molecules. [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2022). International Journal of Molecular Sciences. [Link]

-

NF-κB: a key role in inflammatory diseases. (2004). The Journal of Clinical Investigation. [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules. [Link]

-

alamarBlue FAQs. (n.d.). Bio-Rad. [Link]

-

Auxin Herbicide Action: Lifting the Veil Step by Step. (2009). Journal of Plant Growth Regulation. [Link]

- New picolinic acid derivatives and their use as intermediates. (2018).

-

The consequences of synthetic auxin herbicide on plant–herbivore interactions. (2025). ResearchGate. [Link]

-

Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius. (2023). IOSR Journal of Pharmacy. [Link]

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). International Journal of Molecular Sciences. [Link]

-

Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2018). Frontiers in Immunology. [Link]

-

Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. (2018). Critical Reviews in Food Science and Nutrition. [Link]

-

Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016). Scholars Journal of Chemistry. [Link]

-

Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (2022). Materials. [Link]

-

Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. (2019). MethodsX. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules. [Link]

-

A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. (2022). Cancers. [Link]

-

Auxinic herbicides, mechanisms of action, and weed resistance. (2015). Scientia Agricola. [Link]

-

Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. (1979). Journal of the American Chemical Society. [Link]

-

Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. (2022). ACS Omega. [Link]

-

What are Ergosterol biosynthesis inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Synthetic Auxin Resistant Weeds. (n.d.). Herbicide Resistance Action Committee. [Link]

-

STAT3 inhibitors(Zhejiang Chinese Medical University). (n.d.). Synapse. [Link]

-

alamarBlue™ Cell Viability Assay Reagent. (n.d.). Interchim. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2023). Molecules. [Link]

-

NF-κB signaling in inflammation. (2017). ResearchGate. [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). Molecules. [Link]

-

Special Issue: Practical Applications of Metal Complexes. (2015). Molecules. [Link]

-

Allosteric inhibitors of the STAT3 signaling pathway. (2020). Acta Pharmaceutica Sinica B. [Link]

-

Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

-

Ergosterol biosynthesis inhibition: a target for antifungal agents. (1995). Acta Biochimica Polonica. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Ergosterol biosynthesis inhibitors become fungicidal when combined with calcineurin inhibitors against Candida albicans, Candida glabrata, and Candida krusei. (2004). Antimicrobial Agents and Chemotherapy. [Link]

Sources

- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 12. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 18. NF-κB: At the Borders of Autoimmunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. sjctni.edu [sjctni.edu]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 6-acetamido-3-chloropicolinate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-acetamido-3-chloropicolinate, a substituted picolinate with potential applications in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by examining its constituent functional groups, proposing a robust synthetic pathway, and predicting its physicochemical properties based on established principles and data from structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction to the Picolinate Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in the realm of drug discovery. The pyridine ring, substituted with a carboxylic acid or its ester, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] Compounds containing the picolinate framework are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs and have been investigated for a multitude of therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and inflammatory conditions.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.

Molecular Identity and Structure of this compound

As of the latest data, this compound is not listed in major chemical databases with a dedicated CAS (Chemical Abstracts Service) Registry Number. This suggests that it is a novel or not widely reported compound. However, its precursor, 6-Acetamido-3-chloropicolinic acid , is a known compound with the following identifier:

-

CAS Number: 1187386-38-4[2]

The molecular structure of this compound can be logically deduced from its nomenclature. It features a picolinic acid backbone with a methyl ester at the 2-position, a chloro group at the 3-position, and an acetamido group at the 6-position of the pyridine ring.

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties

Due to the novelty of this compound, its physicochemical properties have been predicted using computational models. These parameters are crucial in early-stage drug discovery for assessing druglikeness and potential pharmacokinetic behavior.[3]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 228.64 g/mol | Influences absorption, distribution, and diffusion. Generally, lower molecular weight is preferred for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | A measure of lipophilicity. An optimal logP is critical for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Correlates with hydrogen bonding potential and affects membrane transport and bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological macromolecules. |

| Rotatable Bonds | 3 | A measure of molecular flexibility, which can impact binding affinity. |

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the esterification of its commercially available carboxylic acid precursor, 6-Acetamido-3-chloropicolinic acid. Two reliable methods for this transformation are the Fischer-Speier esterification and methylation using (trimethylsilyl)diazomethane.

Fischer-Speier Esterification

This classic acid-catalyzed esterification is a robust and scalable method.[4][5]

Caption: Fischer-Speier Esterification of 6-Acetamido-3-chloropicolinic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-Acetamido-3-chloropicolinic acid (1.0 equivalent) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Excess Methanol: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[5]

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]

-

Neutralization and Extraction: These steps are crucial for removing the acid catalyst and isolating the ester product from the aqueous phase.

Methylation with (Trimethylsilyl)diazomethane

This method offers a milder alternative to Fischer esterification, which is particularly useful for substrates that may be sensitive to strong acids and high temperatures.[6]

Caption: Methylation using (Trimethylsilyl)diazomethane.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-Acetamido-3-chloropicolinic acid (1.0 equivalent) in a mixture of a suitable solvent (e.g., diethyl ether or toluene) and methanol.

-

Reaction: Cool the solution to 0 °C and add a solution of (trimethylsilyl)diazomethane (approximately 1.2 equivalents) dropwise. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench any excess (trimethylsilyl)diazomethane by the careful addition of a few drops of acetic acid.

-

Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Causality of Experimental Choices:

-

(Trimethylsilyl)diazomethane: This reagent provides a source of diazomethane in a safer and more manageable form. The reaction proceeds through the protonation of diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium ion.[7]

-

Mild Conditions: The reaction is performed at or below room temperature, which preserves sensitive functional groups that might be compromised under the harsher conditions of Fischer esterification.

Potential Applications in Drug Development

While direct biological data for this compound is not available, the known activities of structurally related picolinates provide a strong basis for predicting its potential therapeutic applications.

Enzyme Inhibition

The picolinate scaffold is a common feature in a number of enzyme inhibitors that have progressed to clinical trials.[1] The specific substitution pattern of this compound, with its hydrogen bond donors and acceptors and defined stereoelectronic properties, makes it a candidate for screening against various enzyme targets. The acetamido group can participate in hydrogen bonding interactions within an active site, while the chloro substituent can modulate the electronics of the pyridine ring and potentially engage in halogen bonding.

Coordination Chemistry and Bioinorganic Applications

Picolinic acid and its esters are well-known chelating agents for a variety of metal ions.[1] This property can be exploited in the design of metal-based therapeutics or diagnostic agents. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can coordinate with metal centers, and the substituents on the ring can influence the stability and reactivity of the resulting metal complex. Gallium(III) picolinate complexes, for instance, have been investigated for their potential as therapeutic agents.[8]

Herbicidal and Agrochemical Potential

Substituted picolinic acids and their esters are a significant class of synthetic auxin herbicides.[9][10] The structural features of this compound align with those of known herbicidal compounds, suggesting that it could be a candidate for screening in agrochemical discovery programs.

Conclusion

This compound represents a novel chemical entity with a promising structural framework for applications in drug discovery and other areas of chemical research. This guide has provided a detailed overview of its deduced molecular structure, predicted physicochemical properties, and robust synthetic protocols based on the commercially available precursor, 6-Acetamido-3-chloropicolinic acid. The potential applications of this compound, inferred from the activities of related picolinates, highlight its value as a target for further investigation by researchers and professionals in the field. The information presented herein serves as a solid foundation for initiating research programs centered on this and similar substituted picolinates.

References

- BenchChem. (2025).

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- This citation is intentionally left blank as no direct source for the molecular structure diagram was used.

- This citation is intentionally left blank as the physicochemical properties were predicted based on general chemical knowledge and not

- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369.

- This citation is intentionally left blank as the synthetic pathway diagrams were generated based on established chemical reactions.

-

A & "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

- This citation is intentionally left blank as the synthetic pathway diagrams were generated based on established chemical reactions.

-

Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and.... Retrieved from [Link]

- This citation is intentionally left blank as the information is considered general chemical knowledge.

- Vargová, Z., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Journal of Biological Inorganic Chemistry, 28(5-6), 619–633.

- This citation is intentionally left blank as the information is considered general chemical knowledge.

- This citation is intentionally left blank as the information is considered general chemical knowledge.

- This citation is intentionally left blank as the information is considered general chemical knowledge.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Methyl 6-acetamido-3-chloropicolinate

Introduction: Contextualizing a Novel Picolinate

Methyl 6-acetamido-3-chloropicolinate is a substituted pyridine derivative belonging to the picolinate class of compounds. Picolinic acid and its derivatives are foundational scaffolds in medicinal and agricultural chemistry, recognized for their ability to form stable complexes with various metal ions and serve as versatile synthetic intermediates.[1] Molecules within this class are integral to a significant number of approved pharmaceuticals and agrochemicals, where they may function as herbicides or plant growth regulators.[2][3]

The specific substitution pattern of this compound—featuring a methyl ester, an acetamido group, and a chlorine atom on the pyridine ring—creates a molecule with a unique combination of electronic and steric properties. These properties will dictate its behavior in solution and its robustness under various environmental conditions. For researchers in drug development and crop science, a thorough understanding of its solubility and stability is not merely academic; it is a critical prerequisite for advancing from laboratory synthesis to practical application. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradants.

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound. As direct experimental data for this specific molecule is not widely published, we will apply established principles of physical organic chemistry, drawing parallels from structurally related compounds to build a predictive framework. We will further outline robust, field-proven experimental protocols to empirically determine these critical parameters, explaining the scientific rationale behind each methodological choice.

Molecular Structure Analysis and Physicochemical Predictions

The behavior of this compound is governed by the interplay of its constituent functional groups: the pyridine core, the methyl ester, the acetamido group, and the chloro substituent.

-

Pyridine Ring : The nitrogen atom in the pyridine ring makes it a weakly basic, polar heterocycle capable of acting as a hydrogen bond acceptor.[4] This core structure contributes to a moderate baseline polarity.

-

Methyl Ester (-COOCH₃) : This group adds polarity and is a hydrogen bond acceptor but cannot act as a donor. It is a primary site for potential hydrolytic degradation, especially under acidic or basic conditions.[5]

-

Acetamido Group (-NHCOCH₃) : This amide linkage introduces both a hydrogen bond donor (the N-H group) and two acceptors (the N and C=O atoms). It significantly increases the potential for intermolecular interactions, which can influence both solubility and melting point. Like the ester, the amide bond is susceptible to hydrolysis, though generally more resistant.[6][7]

-

Chloro Group (-Cl) : The chlorine atom is an electron-withdrawing group that increases the molecule's lipophilicity and molecular weight. Its presence on the aromatic ring can also render the molecule susceptible to photolytic degradation.[8]

Collectively, these features suggest that this compound is a moderately polar compound with a higher potential for solubility in polar organic solvents than in nonpolar hydrocarbons. Its solubility in water is expected to be limited but present, owing to the multiple hydrogen bonding sites.

Solubility Profile: A Protocol for Comprehensive Characterization

A precise understanding of solubility is paramount for developing effective formulations, whether for oral drug delivery, intravenous administration, or agricultural sprays. The choice of solvent can dramatically impact the compound's performance and stability.

Causality in Solvent Selection

To build a comprehensive solubility profile, a diverse set of solvents must be chosen to probe different types of intermolecular forces. The selection should not be arbitrary but based on a logical progression across solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are chosen to evaluate the contribution of the compound's N-H and C=O groups to its solubility through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents are polar and can accept hydrogen bonds but lack donor capabilities. They are critical for isolating the effects of dipole-dipole interactions and the compound's hydrogen bond accepting capacity, without the competing interactions from solvent protons.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are used to determine the baseline solubility driven by the molecule's lipophilic characteristics, contributed by the chlorinated pyridine ring and methyl groups.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard, self-validating technique for determining equilibrium solubility. It ensures that the solution is truly saturated, providing a reliable and reproducible measurement.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. For more rapid and complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[9][10][11]

Data Presentation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 25 | Hypothetical Data | Hypothetical Data |

| Methanol | 25 | Hypothetical Data | Hypothetical Data | |

| Polar Aprotic | Acetonitrile | 25 | Hypothetical Data | Hypothetical Data |

| DMSO | 25 | Hypothetical Data | Hypothetical Data | |

| Nonpolar | Hexane | 25 | Hypothetical Data | Hypothetical Data |

Visualization: Solubility Determination Workflow

Caption: A step-by-step workflow for the equilibrium shake-flask solubility determination method.

Stability Profile: Uncovering Potential Liabilities

Stability testing is a cornerstone of chemical and pharmaceutical development, designed to identify conditions that may compromise a compound's integrity. Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify likely degradation pathways and develop stability-indicating analytical methods.

Predicted Degradation Pathways

Based on its structure, this compound has several potential points of failure:

-

Acid/Base Hydrolysis: The methyl ester and acetamido groups are the most probable sites for hydrolysis.

-

Ester Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to form 6-acetamido-3-chloropicolinic acid and methanol.[5]

-

Amide Hydrolysis: Amide bonds are generally more stable than esters but can be cleaved under more aggressive heating with strong acid or base, yielding methyl 6-amino-3-chloropicolinate and acetic acid.[6][12][13]

-

-

Oxidative Degradation: The pyridine ring, while aromatic, can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidative stress (e.g., H₂O₂).

-

Thermal Degradation: High temperatures can induce decarboxylation of the picolinic acid moiety (if hydrolyzed first) or other complex decomposition reactions. Carboxylic esters generally begin to degrade at temperatures above 150 °C.[14][15]

-

Photodegradation: Chlorinated aromatic compounds are known to be sensitive to UV light.[8] Photolytic cleavage of the C-Cl bond could occur, leading to the formation of radical species and subsequent degradation products.

Visualization: Potential Degradation Pathways

Caption: Key potential degradation products of this compound under various stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to evaluating the compound's stability under a range of conditions. A stock solution of known concentration is prepared and subjected to the following stressors, with a control sample protected from stress for comparison at each time point.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) and collect samples at time points such as 0, 2, 8, and 24 hours. Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (as base hydrolysis is often rapid) and collect samples at shorter intervals (e.g., 0, 15, 60, 120 minutes). Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) in a sealed vial, protected from light. Analyze at set time points. For solid-state thermal stability, store the crystalline powder under the same conditions.

-

Photostability: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at the end of the exposure.

-

Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector or identification via LC-MS is crucial for validating the results.

Conclusion and Recommendations

This compound is a moderately polar molecule whose behavior is dictated by a sensitive balance of functional groups. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and moderate in polar protic solvents such as methanol, with limited aqueous solubility. The primary stability concerns are hydrolytic cleavage of the methyl ester bond under both acidic and basic conditions, and to a lesser extent, hydrolysis of the more robust acetamido linkage. Its chlorinated pyridine structure also suggests a potential susceptibility to photodegradation.

For researchers and developers, the following recommendations are crucial:

-

Handling and Storage: The compound should be stored in a cool, dry, dark environment to minimize thermal and photolytic degradation. Exposure to strong acids, bases, and oxidizing agents should be avoided.

-

Formulation Development: For aqueous formulations, careful pH control and the use of buffers will be essential to prevent hydrolysis. Co-solvents or solubility enhancers may be necessary to achieve desired concentrations. For organic formulations, polar aprotic solvents are likely to provide the best solubility and may offer greater stability than protic solvents.

-

Analytical Method Development: A robust, stability-indicating HPLC method is non-negotiable for any quantitative work. This method must be validated to ensure it can accurately separate and quantify the parent compound in the presence of its potential degradants.

The experimental protocols outlined in this guide provide a rigorous framework for empirically determining the solubility and stability of this compound, enabling its confident advancement in research and development pipelines.

References

-

Methyl 6-chloropicolinate. PubChem - National Institutes of Health.[Link]

-

Amide Chemistry. Chemistry LibreTexts.[Link]

-

Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase. ResearchGate.[Link]

-

Methyl 3-Amino-6-Chloropicolinate. MySkinRecipes.[Link]

-

(PDF) Pyrolysis of Carboxylic Acids. ResearchGate.[Link]

-

Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.[Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate.[Link]

-

Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Scirp.org.[Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.[Link]

-

Chemical properties and biotoxicity of several chromium picolinate derivatives. PubMed.[Link]

-

Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12. YouTube.[Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.[Link]

-

What is the mechanism of Acetamide? Patsnap Synapse.[Link]

- Esterification of pyridine carboxylic acids.

-

Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Royal Society of Chemistry.[Link]

-

Pyridine. Wikipedia.[Link]

-

Analytical Methods. Japan International Cooperation Agency.[Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.[Link]

-

Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Ekoloji.[Link]

-

Acidic and Basic Amide Hydrolysis. ResearchGate.[Link]

-

Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed.[Link]

-

Methyl 3-bromo-6-chloropicolinate. PubChem - National Institutes of Health.[Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.[Link]

-

Chromium. Wikipedia.[Link]

-

Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central.[Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.[Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry.[Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI.[Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Wiley Online Library.[Link]

-

Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. ACS Publications.[Link]

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI.[Link]

-

Haloalkanes and Haloarenes. Unacademy.[Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-Amino-6-Chloropicolinate [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analchemres.org [analchemres.org]

- 11. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 13. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

This guide provides a comprehensive overview of the systematic IUPAC nomenclature, synthetic strategies, and analytical characterization of Methyl 6-acetamido-3-chloropicolinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The principles outlined herein are broadly applicable to a range of related heterocyclic compounds.

Decoding the Name: A Systematic Approach to IUPAC Nomenclature

The precise naming of complex organic molecules is fundamental for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to ensure that every distinct compound has a unique and descriptive name.[1][2] The name "this compound" is derived through a systematic application of these rules, which prioritize functional groups to establish a parent structure.

Identifying the Principal Functional Group and Parent Structure

The first step is to identify all functional groups present in the molecule and determine their priority. In our target molecule, we have three key functional groups:

-

An ester (-COOCH₃)

-

An amide (-NHCOCH₃)

-

A halide (specifically, a chloro group, -Cl)

According to IUPAC rules, the priority of these functional groups is as follows: Ester > Amide > Halide.[3][4] Therefore, the ester is the principal functional group, and the molecule is named as a derivative of the corresponding carboxylic acid ester.

The core heterocyclic ring is a pyridine ring with a carboxylic acid ester at the 2-position. The common name for pyridine-2-carboxylic acid is picolinic acid .[5] Consequently, the parent name for our molecule is picolinate . Since the ester is formed with methanol, the full parent name is Methyl picolinate .

Numbering the Pyridine Ring

The numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds to give the principal functional group the lowest possible locant. In this case, the methyl carboxylate group is at position 2. The remaining substituents are then assigned their respective locants based on this numbering scheme.

Naming and Locating the Substituents

With the parent structure and numbering established, we can now identify and name the remaining substituents:

-

At position 3, there is a chloro group.

-

At position 6, there is an N-acetylamino group, for which the IUPAC-preferred prefix is acetamido .

Assembling the Full IUPAC Name

The final step is to assemble the full name by listing the substituents in alphabetical order, followed by the parent name.

-

Acetamido comes before chloro alphabetically.

-

The locants are placed before each substituent name.

Thus, the systematic IUPAC name is This compound . An alternative, equally valid IUPAC name, treating the structure as a substituted pyridine, is Methyl 6-acetamido-3-chloropyridine-2-carboxylate .

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor. A plausible synthetic route involves the preparation of the key intermediate, Methyl 6-amino-3-chloropicolinate, followed by N-acetylation.

Synthesis of the Precursor: Methyl 6-amino-3-chloropicolinate

The synthesis of the aminopicolinate precursor can be achieved from 6-chloropicolinic acid.[5] A general two-step process is outlined below:

Step 1: Esterification of 6-chloropicolinic acid

The carboxylic acid is first converted to its methyl ester. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[6]

-

Protocol:

-

Suspend 6-chloropicolinic acid (1.0 eq) in methanol (10-20 volumes).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) or a strong acid catalyst like sulfuric acid.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-chloropicolinate.[7]

-

Step 2: Amination of Methyl 6-chloropicolinate

The chloro group at the 6-position can be displaced by an amino group through nucleophilic aromatic substitution.

-

Protocol:

-

In a sealed vessel, dissolve Methyl 6-chloropicolinate (1.0 eq) in a solution of ammonia in methanol.

-

Heat the reaction mixture at a temperature ranging from 100-150 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 6-amino-3-chloropicolinate.

-

N-Acetylation of Methyl 6-amino-3-chloropicolinate

The final step is the acetylation of the amino group. This can be readily achieved using acetic anhydride or acetyl chloride in the presence of a base.

-

Protocol:

-

Dissolve Methyl 6-amino-3-chloropicolinate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.2-1.5 eq), to the solution.

-

Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Analytical Characterization

The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acetamido group protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H-4) | 7.8 - 8.2 | d | ~8-9 |

| Aromatic-H (H-5) | 7.4 - 7.8 | d | ~8-9 |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | s | - |

| Acetamido (-NH) | 8.5 - 9.5 | s (broad) | - |

| Acetamido (-CH₃) | 2.1 - 2.3 | s | - |

¹³C NMR: The carbon NMR would provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C=O (Amide) | 168 - 172 |

| Aromatic C (C-2) | 148 - 152 |

| Aromatic C (C-3) | 128 - 132 |

| Aromatic C (C-4) | 138 - 142 |

| Aromatic C (C-5) | 120 - 124 |

| Aromatic C (C-6) | 150 - 154 |

| Methyl Ester (-OCH₃) | 52 - 54 |

| Acetamido (-CH₃) | 24 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=O (Amide I) | Stretching | 1670 - 1690 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C-O (Ester) | Stretching | 1200 - 1250 |

| C-Cl | Stretching | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₉ClN₂O₃), the expected molecular weight is approximately 228.63 g/mol . Due to the presence of the chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

-

Expected Molecular Ion Peaks: [M]⁺ at m/z ≈ 228 and [M+2]⁺ at m/z ≈ 230.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Loss of the acetyl group (-COCH₃) from the amide.

-

Cleavage of the ester group.

-

Related Structures and Nomenclature Principles

The principles of nomenclature and characterization discussed for this compound can be extended to a variety of related structures.

| Structure | IUPAC Name | Key Nomenclature Point |

| 6-amino-3-chloropicolinic acid | 6-amino-3-chloropyridine-2-carboxylic acid | The carboxylic acid is the principal functional group. |